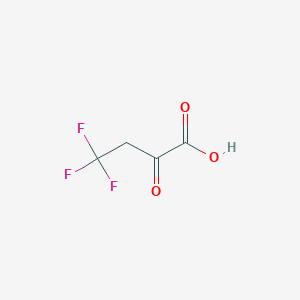![molecular formula C22H19N3O4 B3007343 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1428380-51-1](/img/structure/B3007343.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, HRMS, and elemental analysis . X-ray crystallography can also provide detailed insights into the molecular structure, as demonstrated by the characterization of antipyrine-like derivatives . These techniques help in confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. For example, 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides can react with thiols to afford tetrahydropyrazolo[3,4-e][1,4]diazepin-4-ones . Electrophilic cyclization reactions are another example, where N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides can be transformed into oxazolyl-pyrazoles . These reactions are crucial for the diversification of the pyrazole core structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of various substituents can significantly alter these properties. For instance, the introduction of benzothiazole and pyrazine moieties can affect the compound's reactivity and interaction with biological targets . Additionally, the antimicrobial, antifungal, and anticancer activities of these compounds are often evaluated to determine their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Compounds featuring similar structural motifs, such as pyrazole derivatives, have been synthesized and evaluated for various biological activities. For instance, the synthesis of novel pyrazole-4-carboxamide derivatives demonstrated herbicidal activity against a range of weeds, suggesting potential applications in agricultural research and development R. Ohno et al., 2004. These compounds' activity is influenced by the substituents on the pyrazole ring, indicating the importance of structural modifications for desired biological effects.
Antiviral and Antitumor Activities
Research into pyrazole and benzodioxole derivatives has shown promising antiviral and antitumor properties. For example, benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrated remarkable activity against avian influenza virus A. Hebishy et al., 2020. These findings suggest that compounds incorporating pyrazole and benzodioxole groups might serve as potential leads in developing new antiviral agents.
Catalysis and Chemical Synthesis
In addition to biological applications, pyrazole derivatives are of interest in catalysis and chemical synthesis. For instance, the catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition represents an advancement in synthetic methodology, offering a rapid and efficient approach to novel compounds Wenjing Liu et al., 2014.
Antimicrobial Screening
Synthetic efforts have also led to the identification of pyrazole-containing compounds with antimicrobial properties. A study synthesizing 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties revealed significant antibacterial activity, highlighting the potential of such compounds in addressing antimicrobial resistance M. Idrees et al., 2020.
Wirkmechanismus
Target of Action
Similar compounds have been found to targetNitric Oxide Synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a messenger molecule with diverse functions throughout the body.
Mode of Action
Based on the target of similar compounds, it can be inferred that this compound might interact with inos to mediate the production of no . NO has various roles in the body, including mediating tumoricidal and bactericidal actions .
Result of Action
Based on the potential target and mode of action, it can be inferred that the compound may have effects related to the roles of no in the body, such as immune response modulation and vasodilation .
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-16-19(14-24-25(16)17-7-3-2-4-8-17)22(26)23-11-5-6-12-27-18-9-10-20-21(13-18)29-15-28-20/h2-4,7-10,13-14H,11-12,15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNLKIYPGCEHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC#CCOC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


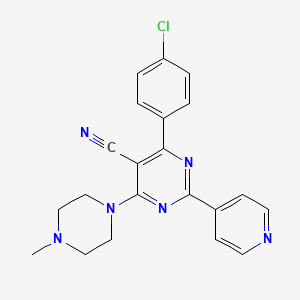
![2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B3007263.png)

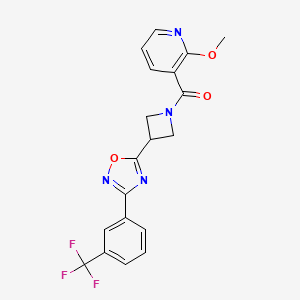
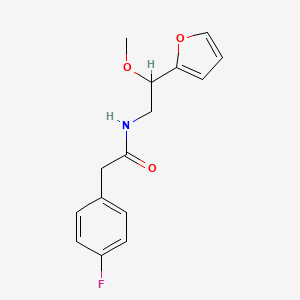
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3007268.png)
![N-[(4-Cyclobutylphenyl)methyl]-N-(2-methyloxan-4-yl)prop-2-enamide](/img/structure/B3007270.png)
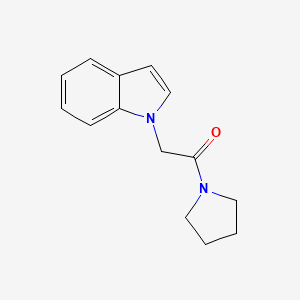
![N-Methyl-N-[2-oxo-2-[(2-oxo-3,4-dihydro-1H-quinolin-4-yl)methylamino]ethyl]prop-2-enamide](/img/structure/B3007278.png)
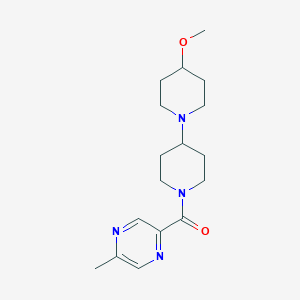
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007281.png)

